

Technical Support Center: Solubility Guide for 2-Methylthiazole-5-carbohydrazide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-Methyl-1,3-thiazole-5-carbohydrazide

CAS No.: 409316-66-1

Cat. No.: B3425318

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Case ID: SOL-MTH-05 Compound: 2-methylthiazole-5-carbohydrazide Chemical Class: Heterocyclic Carbohydrazide Application: Intermediate for Schiff bases, drug discovery scaffolds (antitubercular/anticancer research).[1]

Executive Summary

Users frequently report difficulty solubilizing 2-methylthiazole-5-carbohydrazide in standard laboratory solvents like DMSO and Methanol. While the thiazole core is aromatic, the carbohydrazide moiety (-CONHNH₂) creates a rigid intermolecular hydrogen-bonding network. [1] This results in high crystal lattice energy, causing the compound to resist dissolution at room temperature or precipitate rapidly upon cooling or dilution.

This guide provides root-cause analysis, validated solubilization protocols, and rescue strategies for "crashed out" samples.

Module 1: Root Cause Analysis (The "Why")

To solve the solubility issue, we must understand the molecular conflict.

The "Brick Wall" Effect (Lattice Energy)

The carbonyl group acts as both a hydrogen bond donor (

,

) and acceptor (

, Thiazole

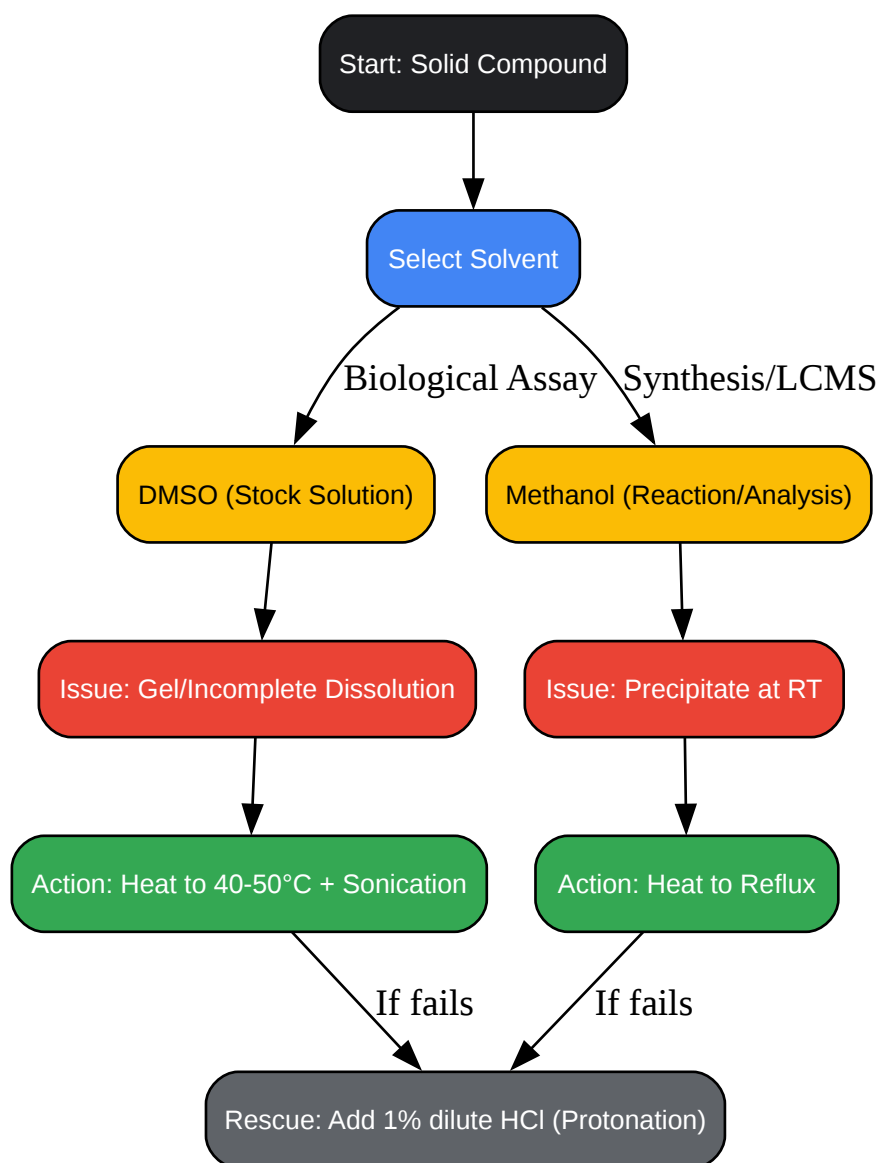
).^[1] In the solid state, these molecules stack efficiently, forming a tight crystal lattice.^[1]

- DMSO: While a strong polar aprotic solvent, DMSO at room temperature may not possess enough kinetic energy to overcome this lattice energy immediately.^[1]
- Methanol: As a protic solvent, Methanol competes for H-bonds.^[1] However, the compound is often synthesized via precipitation from cooling ethanol/methanol, indicating it is insoluble in cold alcohols [1, 2].^[1]

Aggregation vs. Solvation

In DMSO, this compound can form "micro-aggregates" or a gelatinous layer rather than a true solution.^[1] This is often mistaken for impurity.

Visualization: Solubility Decision Matrix



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Figure 1: Decision tree for troubleshooting solubility based on solvent choice and observed physical state.

Module 2: Troubleshooting DMSO Protocols

Primary Use Case: Stock solutions for biological assays or NMR.

Issue: The "Jelly" Phenomenon

Users often observe a clear solution initially that turns viscous or cloudy after 10 minutes. This is caused by moisture absorption (DMSO is hygroscopic) triggering the "anti-solvent" effect, or simply slow aggregation.[1]

Protocol A: The "Hot-Start" Method (Recommended)

- Weighing: Weigh the compound into a glass vial (avoid plastic if heating >50°C).
- Pre-warming: Warm the DMSO to 40°C before adding it to the solid.
- Addition: Add the warm DMSO to the solid.
- Sonication: Sonicate in a water bath at 40°C for 5-10 minutes.
 - Why: Acoustic cavitation breaks the intermolecular H-bond network, allowing DMSO to solvate individual molecules [3].[1]
- Visual Check: Hold against a light source. If "schlieren" lines (swirly patterns) are visible, mixing is incomplete.[1] Vortex for 30 seconds.

Protocol B: The Acid Rescue (For stubborn solids)

If Protocol A fails, the hydrazide group can be protonated to increase polarity.[1]

- Add 1 molar equivalent of dilute HCl (or acetic acid if compatible with downstream assay).
- The terminal amine () becomes charged, drastically increasing solubility in polar solvents.[1]
 - Warning: Do not use this method if the compound is intended for basic conditions later, as it will precipitate immediately upon neutralization.[1]

Module 3: Troubleshooting Methanol Protocols

Primary Use Case: Synthesis intermediates, recrystallization, or LC-MS sample prep.[1]

Issue: Insolubility at Room Temperature

Data from synthesis literature confirms that thiazole hydrazides are typically purified by recrystallization from ethanol or methanol [2, 4]. This implies they dissolve at boiling point but crystallize (crash out) at room temperature.[1]

Protocol C: Reflux-to-Solution

- Setup: Use a round-bottom flask with a condenser (to prevent solvent loss).
- Ratio: Start with a high solvent volume (e.g., 20-30 mL per gram).[1]
- Heat: Heat to reflux (approx. 65°C for MeOH).
- Observation: The solid should dissolve completely at reflux.
- Cooling:
 - For Synthesis: Cool slowly to 4°C to maximize crystal recovery.
 - For Analysis (LCMS): You must keep the sample warm or dilute immediately with water/acetonitrile (50:[1]50) to prevent clogging the injection needle.

Module 4: Quantitative Data & Physical Properties

Property	Value / Behavior	Implication
Molecular Weight	~157.19 g/mol	Small molecule, but rigid.[1]
Melting Point	>140°C (Predicted for Hydrazides)	High MP indicates strong lattice energy [1].[1]
Solubility (DMSO)	Moderate (requires heat)	Good for stocks (10-50 mM).[1]
Solubility (MeOH)	Temperature Dependent	Soluble at reflux; Insoluble at RT.[1]
Solubility (Water)	Poor / Insoluble	Do not use water as a primary solvent.
pKa (Hydrazide)	~3.0 - 4.0 (Basic N)	Can be protonated by strong acids.[1]

Module 5: Frequently Asked Questions (FAQs)

Q1: I added water to my DMSO stock to dilute it for a cell assay, and it turned white. Why? A: This is the "Anti-Solvent Effect." The thiazole core is hydrophobic. When you add water, the DMSO preferentially bonds with the water, leaving the thiazole molecules with no solvent shell.
[1] They aggregate and crash out.

- Fix: Perform serial dilutions.[2] Dilute DMSO stock into an intermediate solvent (e.g., 50% DMSO/PBS) before the final dilution, or ensure the final concentration is below the solubility limit (typically <100 μ M in aqueous media).[1]

Q2: Can I use DMF instead of DMSO? A: Yes. DMF (Dimethylformamide) is often a better solvent for rigid hydrazides than DMSO due to lower viscosity and similar polarity.[1] However, DMF is more toxic to cells in biological assays.[1]

Q3: How should I store the DMSO stock? A: Store at -20°C in aliquots. Repeated freeze-thaw cycles introduce atmospheric moisture into the DMSO, which will eventually cause the compound to precipitate inside the tube (see Q1).[1]

Q4: Is the compound stable in Methanol? A: Generally yes, but prolonged storage in methanol can lead to slow esterification if trace acid is present, or oxidation of the hydrazide over months.[1] Fresh preparation is recommended.

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